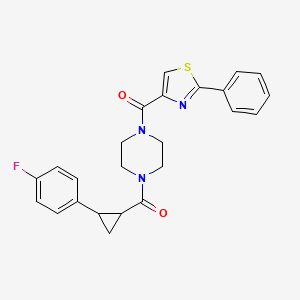

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule featuring a combination of cyclopropane, piperazine, and thiazole moieties

Wirkmechanismus

Target of Action

The primary target of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . By inhibiting the transport of nucleosides, this compound can potentially disrupt the balance of nucleotides within the cell, affecting various downstream processes such as DNA replication and repair, RNA transcription, and protein synthesis .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to a decrease in nucleotide synthesis and potentially disrupt various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multiple steps:

Formation of the Cyclopropane Moiety: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

Thiazole Ring Synthesis: The thiazole ring is formed via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Final Coupling: The final step involves coupling the cyclopropane, piperazine, and thiazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential to treat various diseases. Its interactions with specific enzymes or receptors could lead to the development of new drugs for conditions such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound could be used in the synthesis of agrochemicals or as an intermediate in the production of other valuable chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(2-(4-Chlorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

- (4-(2-(4-Methylphenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

- (4-(2-(4-Bromophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Uniqueness

The uniqueness of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable candidate for drug development.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

The compound (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cancer therapy. Its complex structure incorporates cyclopropane, piperazine, and thiazole moieties, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is C24H22FN3O2S with a molecular weight of approximately 435.4 g/mol. The IUPAC name is [2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₃O₂S |

| Molecular Weight | 435.4 g/mol |

| CAS Number | 1210958-60-3 |

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in the uptake of nucleosides across cell membranes. The compound inhibits these transporters, leading to a reduction in uridine uptake in cells expressing ENT1 and ENT2. This inhibition affects nucleotide synthesis pathways, which are vital for cell proliferation and survival, particularly in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound show significant anti-cancer activity. For instance, related compounds have been shown to inhibit Poly(ADP-ribose) polymerase (PARP) , which is involved in DNA repair mechanisms. Inhibiting PARP can lead to increased DNA damage in cancer cells, particularly those deficient in BRCA1 and BRCA2 genes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- SW620 colorectal cancer cells showed reduced viability when treated with the compound.

- The IC50 values for similar compounds targeting PARP were reported in the nanomolar range, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group enhances binding affinity to biological targets due to increased lipophilicity and electronic effects. The cyclopropane moiety contributes to the conformational rigidity of the molecule, potentially improving its pharmacokinetic properties.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in clinical trials for treating BRCA-defective cancers. This compound demonstrated good oral bioavailability and significant antitumor activity in preclinical models, suggesting a promising therapeutic application for compounds with similar structures .

Eigenschaften

IUPAC Name |

[2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2S/c25-18-8-6-16(7-9-18)19-14-20(19)23(29)27-10-12-28(13-11-27)24(30)21-15-31-22(26-21)17-4-2-1-3-5-17/h1-9,15,19-20H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXKXFWEEKFIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.